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Compound of Interest

Compound Name: Quercetin 3-Caffeylrobinobioside

Cat. No.: B15593868 Get Quote

For the attention of researchers, scientists, and professionals in drug development, this

document provides a comprehensive technical guide on the natural sources, discovery, and

analysis of Quercetin 3-Caffeylrobinobioside.

Introduction
Quercetin 3-Caffeylrobinobioside is a complex flavonoid glycoside, a derivative of the widely

distributed flavonol, quercetin. Its structure features a caffeyl group and a robinobiose sugar

moiety attached to the quercetin backbone. While the parent compound, quercetin, is

extensively studied for its broad-ranging pharmacological activities, specific data on Quercetin
3-Caffeylrobinobioside remains limited in publicly accessible scientific literature. This guide

synthesizes the currently available information regarding its natural sources and provides

inferred methodologies for its study.

Natural Sources and Discovery
The discovery of Quercetin 3-Caffeylrobinobioside is not prominently documented in primary

scientific literature, suggesting it may have been identified during broader phytochemical

screenings of various plant species. Commercial suppliers of this compound consistently list its

origin as the herbs of Callicarpa bodinieri Levl.[1], a deciduous shrub native to China,

commonly known as Bodinier's beautyberry. Another suggested, though less consistently cited,

natural source is Cynara scolymus L., the globe artichoke[2].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15593868?utm_src=pdf-interest
https://www.benchchem.com/product/b15593868?utm_src=pdf-body
https://www.benchchem.com/product/b15593868?utm_src=pdf-body
https://www.benchchem.com/product/b15593868?utm_src=pdf-body
https://www.benchchem.com/product/b15593868?utm_src=pdf-body
https://www.benchchem.com/product/b15593868?utm_src=pdf-body
https://www.chemfaces.com/coa/Quercetin-3-Caffeylrobinobioside-CFN95151-COA.pdf
https://www.medchemexpress.com/quercetin-3-caffeylrobinobioside.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15593868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phytochemical studies of the Callicarpa genus have revealed a rich diversity of flavonoids,

triterpenoids, and other bioactive constituents. While some studies on Callicarpa bodinieri have

identified various flavonoids, they do not specifically mention the isolation or quantification of

Quercetin 3-Caffeylrobinobioside. Similarly, extensive research on the flavonoid content of

Cynara scolymus has detailed the presence of numerous quercetin and luteolin glycosides, but

specific mention of the 3-caffeylrobinobioside derivative is scarce[3][4][5][6].

The lack of a seminal discovery paper suggests that its initial identification may have occurred

within a commercial or as-yet-unpublished research context. Its availability from chemical

suppliers, complete with structural confirmation via NMR and HPLC data, confirms its existence

and isolation from a natural source[1][7].

Quantitative Data
Specific quantitative data for Quercetin 3-Caffeylrobinobioside in its natural sources is not

readily available in the reviewed literature. Broader studies on Callicarpa and Cynara species

provide total flavonoid content but do not offer concentrations for this specific compound.

Compound
Natural
Source(s)

Plant Part(s)
Reported
Concentration

Reference(s)

Quercetin 3-

Caffeylrobinobios

ide

Callicarpa

bodinieri Levl.
Herbs Not Reported [1]

Cynara scolymus

L.
Not Specified Not Reported [2]

Experimental Protocols
The following is a putative experimental protocol for the extraction, isolation, and

characterization of Quercetin 3-Caffeylrobinobioside from Callicarpa bodinieri leaves,

inferred from standard methodologies for flavonoid isolation from this genus and related plant

families.

Extraction
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Plant Material Preparation: Air-dry the leaves of Callicarpa bodinieri at room temperature

until a constant weight is achieved. Grind the dried leaves into a fine powder.

Solvent Extraction: Macerate the powdered plant material with 80% methanol (MeOH) at a

1:10 (w/v) ratio for 24 hours at room temperature with occasional agitation.

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat

the extraction process three times with fresh solvent. Combine the filtrates and concentrate

under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to

obtain the crude methanolic extract.

Fractionation
Solvent Partitioning: Suspend the crude methanolic extract in distilled water and partition

sequentially with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate (EtOAc),

and n-butanol (n-BuOH).

Fraction Selection: Based on preliminary thin-layer chromatography (TLC) analysis, the ethyl

acetate and n-butanol fractions are expected to be rich in flavonoid glycosides. Concentrate

these fractions to dryness.

Isolation
Column Chromatography: Subject the bioactive fraction (e.g., ethyl acetate fraction) to

column chromatography on a silica gel column.

Elution Gradient: Elute the column with a gradient of increasing polarity, starting with

chloroform and gradually increasing the proportion of methanol (e.g., CHCl₃:MeOH, 100:0 to

80:20).

Fraction Collection and Analysis: Collect the fractions and monitor them by TLC, visualizing

the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g.,

1% diphenylboryloxyethylamine in methanol followed by 5% polyethylene glycol).

Preparative HPLC: Pool the fractions containing the target compound and subject them to

further purification using preparative High-Performance Liquid Chromatography (HPLC) on a

C18 column with a methanol-water or acetonitrile-water gradient system.
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Characterization
Spectroscopic Analysis: Elucidate the structure of the purified compound using spectroscopic

methods:

¹H-NMR and ¹³C-NMR: To determine the proton and carbon skeleton.

2D-NMR (COSY, HSQC, HMBC): To establish the connectivity of the atoms and the

positions of the glycosidic and acyl linkages.

Mass Spectrometry (ESI-MS/MS): To determine the molecular weight and fragmentation

pattern, confirming the identity of the quercetin, caffeyl, and robinobiose moieties.

Purity Analysis: Assess the purity of the isolated compound using analytical HPLC with a

photodiode array (PDA) detector.

Visualizations
Biosynthetic Pathway
The biosynthesis of Quercetin 3-Caffeylrobinobioside originates from the general

phenylpropanoid pathway, leading to the formation of the quercetin aglycone. This is followed

by glycosylation to form a robinobioside intermediate, which is then acylated with a caffeyl

group.
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Caption: Putative biosynthetic pathway of Quercetin 3-Caffeylrobinobioside.

Experimental Workflow
The following diagram illustrates the general workflow for the isolation and characterization of

Quercetin 3-Caffeylrobinobioside from its natural source.
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Caption: General workflow for the isolation of Quercetin 3-Caffeylrobinobioside.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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